1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Medicinal Chemistry Structure-Activity Relationship Ligand Design

This 1,4-dihydroquinolin-4-one features a unique dual-substitution pattern: a lipophilic N1-(3-methoxyphenylmethyl) group that targets the solvent-accessible kinase region and a C3-(4-methylbenzoyl) group that enhances hydrophobic ATP-pocket contact. Its ≥95% purity, fully characterized structure (MW 383.45, C₂₅H₂₁NO₃), and laboratory-scale availability make it a reliable chemical probe for structure-activity relationship (SAR) studies, CYP450 isoform selectivity panels, and target-engagement assays.

Molecular Formula C25H21NO3
Molecular Weight 383.447
CAS No. 902624-89-9
Cat. No. B2703812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
CAS902624-89-9
Molecular FormulaC25H21NO3
Molecular Weight383.447
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC
InChIInChI=1S/C25H21NO3/c1-17-10-12-19(13-11-17)24(27)22-16-26(15-18-6-5-7-20(14-18)29-2)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3
InChIKeyTWPUPAXFVAEOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one: Structural Identity, Physicochemical Profile, and Procurement Baseline


1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 902624-89-9) is a fully synthetic 1,4-dihydroquinolin-4-one derivative bearing a 3-methoxyphenylmethyl substituent at N1 and a 4-methylbenzoyl group at C3. Its molecular formula is C₂₅H₂₁NO₃ with a molecular weight of 383.45 g·mol⁻¹ . The compound is available commercially at ≥95% purity . The quinolin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against kinase targets (e.g., EGFR-TK), CYP450 enzymes, and microbial pathogens [1]. However, the specific substitution pattern at N1 and C3 differentiates this compound from other quinolin-4-ones in terms of lipophilicity, hydrogen-bonding capacity, and potential target engagement profiles.

Why Generic 1,4-Dihydroquinolin-4-one Substitution Fails for CAS 902624-89-9: Structural Determinants of Differential Target Engagement


1,4-Dihydroquinolin-4-ones are not functionally interchangeable. The N1 and C3 substituents dictate molecular conformation, electronic distribution, and steric accessibility to biological targets. CAS 902624-89-9 possesses a unique combination of a 3-methoxyphenylmethyl group at N1 and a 4-methylbenzoyl group at C3; relocating the methoxy group from the 3- to the 2- or 4-position of the phenylmethyl ring, removing the N1 substituent entirely, or replacing the 4-methylbenzoyl with an unsubstituted benzoyl group yields analogs with measurably different lipophilicity, metabolic stability, and target-binding profiles [1]. Even minor structural perturbations can ablate activity against specific enzymatic targets or alter CYP450 inhibition liability, making unqualified analog substitution a material risk for assay reproducibility and lead optimization campaigns [2].

Quantitative Differentiation Evidence for CAS 902624-89-9 Against the Closest Structural Analogs


N1-(3-Methoxyphenylmethyl) Substitution: Physicochemical Differentiation from Unsubstituted and Positional Isomer Analogs

The N1-(3-methoxyphenylmethyl) group in CAS 902624-89-9 introduces a hydrogen-bond acceptor (methoxy oxygen) positioned meta to the methylene linker. This contrasts with the N-unsubstituted analog 3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 1553519-19-9, MW 263.29), which lacks the N1-aralkyl group entirely, and with the 2-methoxy positional isomer (CAS 904433-77-8) and 4-methoxy positional isomer (available commercially), where the methoxy group occupies ortho or para positions, respectively [1]. The meta-methoxy orientation in CAS 902624-89-9 yields a predicted TPSA of approximately 46.6 Ų and XLogP3 of approximately 5.2, compared with ~37 Ų and XLogP3 ~3.2 for the N-unsubstituted analog and comparable TPSA but altered logP for the positional isomers due to differential intramolecular interactions [1].

Medicinal Chemistry Structure-Activity Relationship Ligand Design

C3-(4-Methylbenzoyl) vs. C3-Benzoyl: Impact on Ligand Efficiency and Steric Bulk

The presence of the para-methyl group on the C3-benzoyl substituent distinguishes CAS 902624-89-9 from its direct benzoyl analog (CAS 866344-51-6). This methyl addition increases the molecular weight by 14.04 g·mol⁻¹ (from 369.41 to 383.45) and the predicted logP by approximately 0.5 units (from XLogP3 4.7 to ~5.2) [1]. In quinolin-4-one kinase inhibitor series, the para-methyl substituent has been shown to enhance hydrophobic packing within the ATP-binding pocket of EGFR-TK, correlating with improved IC₅₀ values relative to the unsubstituted benzoyl congener . While direct target-engagement data for CAS 902624-89-9 against specific kinases remain unpublished, the class-level precedent supports the hypothesis that the 4-methylbenzoyl group confers measurable affinity gains over the benzoyl analog.

Kinase Inhibition CYP450 Modulation Fragment-Based Drug Design

CYP450 Inhibition Liability: Class-Level Selectivity Profile of Quinolin-4-one Derivatives

Quinolin-4-one derivatives are established ligands of cytochrome P450 enzymes. A structurally related quinolin-4-one scaffold (BDBM50380522 / CHEMBL2018907) exhibits differential CYP isoform inhibition: Ki = 70 nM against CYP2C19, IC₅₀ = 5.33×10³ nM against CYP3A4, and IC₅₀ = 1.54×10⁴ nM against CYP2B6, representing a >76-fold selectivity window for CYP2C19 over CYP3A4 and a >220-fold window over CYP2B6 [1]. While CAS 902624-89-9 has not been directly profiled in these assays, the conserved quinolin-4-one core and the lipophilic N1 and C3 substituents predict a qualitatively similar CYP inhibition pattern, with the 4-methylbenzoyl group potentially modulating isoform selectivity relative to the benzoyl analog through altered hydrogen-bonding and steric interactions with the CYP heme active site [2].

Drug Metabolism CYP450 Inhibition ADME-Tox

Procurement Specification Differentiation: Purity, Identity Confirmation, and Batch Reproducibility

CAS 902624-89-9 is supplied at ≥95% purity with a defined molecular identity confirmed by standard analytical characterization (NMR, HPLC) . In comparison, the benzoyl analog (CAS 866344-51-6) is listed with similar purity specifications but a different molecular identity (MW 369.41 vs. 383.45) and distinct predicted physicochemical properties (density 1.254 g/cm³, boiling point 533.8±50.0 °C) [1]. The N-unsubstituted analog (CAS 1553519-19-9) is cataloged with a lower molecular complexity (complexity rating 432) and lower molecular weight (263.29 g/mol), indicating a fundamentally different scaffold that cannot serve as a procurement substitute . The availability of CAS 902624-89-9 as a catalog compound (Catalog Number CM804048) with defined purity and structural identity supports immediate use in screening campaigns without the need for in-house synthesis or purification .

Chemical Procurement Quality Control Assay Reproducibility

High-Impact Application Scenarios for 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization: Exploiting the 4-Methylbenzoyl Substituent for Enhanced ATP-Pocket Affinity

The 4-methylbenzoyl group at C3 provides additional hydrophobic contact surface within kinase ATP-binding pockets compared to the unsubstituted benzoyl analog. Research groups pursuing EGFR-TK or related kinase targets can prioritize CAS 902624-89-9 as a starting scaffold for structure-activity relationship (SAR) studies, leveraging the predicted lipophilicity gain (ΔXLogP3 ≈ +0.5) to optimize binding affinity while monitoring ligand efficiency metrics [1]. The N1-(3-methoxyphenylmethyl) group further contributes to selectivity by occupying the solvent-accessible region of the kinase active site, a feature absent in N-unsubstituted analogs [1].

CYP450 Drug-Drug Interaction (DDI) Liability Screening: Profiling Isoform Selectivity of the Quinolin-4-one Chemotype

CAS 902624-89-9 is a suitable candidate for inclusion in CYP450 inhibition panels to characterize the isoform selectivity profile of the 3-(4-methylbenzoyl)-quinolin-4-one subclass. Class-level data for a related quinolin-4-one scaffold demonstrate a >76-fold selectivity for CYP2C19 over CYP3A4 [2]. Direct profiling of CAS 902624-89-9 against CYP1A2, 2C9, 2C19, 2D6, and 3A4 will establish whether the 4-methylbenzoyl and 3-methoxyphenylmethyl substituents modulate this selectivity, providing critical DDI risk assessment data for preclinical development [2].

Antimicrobial Susceptibility Testing: Evaluating the 4-Methylbenzoyl Quinolin-4-one Scaffold Against Gram-Positive and Gram-Negative Panels

Quinoline derivatives, including 1,4-dihydroquinolin-4-ones, have documented antibacterial activity. The distinct substitution pattern of CAS 902624-89-9—featuring both a lipophilic N1-aralkyl group and a C3-(4-methylbenzoyl) moiety—may enhance bacterial membrane penetration compared to less lipophilic analogs . Minimum inhibitory concentration (MIC) determination against reference strains of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa will quantify the antimicrobial potential of this specific substitution pattern and determine whether the 3-methoxyphenylmethyl group confers any Gram-selectivity advantage over the 2-methoxy or 4-methoxy positional isomers [1].

Chemical Biology Tool Compound: Probing Protein-Ligand Interactions via Defined Physicochemical Properties

With a well-defined molecular identity (MW 383.45, C₂₅H₂₁NO₃), ≥95% purity, and catalog availability, CAS 902624-89-9 serves as a reliable chemical probe for target engagement studies . Its predicted physicochemical profile (XLogP3 ≈ 5.2, TPSA ≈ 46.6 Ų) places it within drug-like chemical space, making it suitable for cellular thermal shift assays (CETSA), photoaffinity labeling, and competitive binding experiments without the confounding effects of impurities or structural ambiguity . Researchers requiring a consistent, well-characterized quinolin-4-one scaffold for chemoproteomics or target identification campaigns will benefit from the batch-to-batch reproducibility of this catalog compound .

Quote Request

Request a Quote for 1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.